2-cyclohexyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-cyclohexyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination with Co(II) and Cu(II) ions. These complexes demonstrated significant in vitro antioxidant activity, highlighting the potential of similar compounds in developing antioxidant agents (Chkirate et al., 2019).
Heterocyclic Synthesis
Raveendra K. Hunnur et al. (2005) utilized 3-(4-acetylphenyl)sydnone in 1,3-dipolar cycloaddition reactions to synthesize various heterocyclic compounds, demonstrating the utility of acetamide derivatives in the synthesis of complex heterocyclic structures (Hunnur et al., 2005).
Antimicrobial Activity
Samir Bondock et al. (2008) described the synthesis and antimicrobial evaluation of new heterocycles incorporating antipyrine moiety, starting from a cyanoacetamide derivative. These compounds were tested and showed antimicrobial properties, suggesting the potential of related acetamide derivatives in antimicrobial research (Bondock et al., 2008).
Properties
IUPAC Name |
2-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-14-7-6-10-19(15(14)2)24-21(17-12-26-13-18(17)23-24)22-20(25)11-16-8-4-3-5-9-16/h6-7,10,16H,3-5,8-9,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAOKQMXNLANTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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